4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

NNMT inhibition nicotinamide metabolism cancer metabolism

This lot of 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is the meta-CF₃ regioisomer (CAS 478261-46-0) validated as an NNMT tool compound (Ki = 650 nM). Crucially, its substitution topology distinguishes it from the para-CF₃ isomer (CAS 478261-47-1) and other close analogs. Without head-to-head pharmacological data for untested analogs, procurement of this exact compound eliminates the risk of uncharacterized potency, selectivity, and off-target liabilities. It is suitable for NNMT activity assays, competitive binding studies, and systematic SAR investigations into CF₃-position-dependent effects. For kinase and GPCR counter-screening, it serves as a distinct chemotype to identify differential off-target interactions versus clinical candidates. Validate lot-to-lot consistency by re-measuring Ki upon receipt, as affinity data derives from a single-source measurement.

Molecular Formula C19H10ClF3N2O
Molecular Weight 374.75
CAS No. 478261-46-0
Cat. No. B2407668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
CAS478261-46-0
Molecular FormulaC19H10ClF3N2O
Molecular Weight374.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H10ClF3N2O/c20-14-6-4-11(5-7-14)15-9-17(25-18(26)16(15)10-24)12-2-1-3-13(8-12)19(21,22)23/h1-9H,(H,25,26)
InChIKeyKSRUVUAZALRVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS 478261-46-0) – Class and Key Identifiers


4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (CAS 478261-46-0) is a synthetic small-molecule nicotinonitrile derivative with the molecular formula C₁₉H₁₀ClF₃N₂O and a molecular weight of 374.74 g/mol . It is structurally characterized by a 2-hydroxypyridine (pyridone) core substituted at the 4-position with a 4-chlorophenyl group, at the 6-position with a 3-(trifluoromethyl)phenyl group, and a nitrile at the 3-position [1]. This compound belongs to a broader class of trisubstituted nicotinonitriles investigated for kinase inhibition and G-protein-coupled receptor modulation; its specific meta-trifluoromethyl substitution pattern distinguishes it from the para-substituted regioisomer CAS 478261-47-1 and other close analogs that share the same molecular formula but differ in substitution topology [1].

Why Generic Nicotinonitrile Substitution Cannot Guarantee Equivalent Performance to 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile


Close structural analogs of 4-(4-chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile share the identical molecular formula C₁₉H₁₀ClF₃N₂O but exhibit profoundly different biological profiles due to regioisomeric positioning of the trifluoromethyl and chlorophenyl substituents. For example, the para-CF₃ isomer (CAS 478261-47-1) and the 2-phenoxy ether analog (CAS 338749-45-4) present distinct steric and electronic topologies on the central pyridine ring . In the nicotinonitrile class, the 2-hydroxy group tautomerizes to the 2-pyridone form, altering the hydrogen-bond donor/acceptor pattern and consequently target engagement [1]. Without head-to-head comparative pharmacological data, procurement of an untested analog introduces the risk of obtaining a compound with uncharacterized potency, selectivity, and off-target liability relative to the meta-CF₃ reference compound. The quantitative evidence below establishes the specific assay context and activity signature that define this compound, providing the minimum dataset required to distinguish it from generic alternatives during scientific selection.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile


Binding Affinity for Nicotinamide N-Methyltransferase (NNMT): Direct Biochemical Measurement

4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile binds to full-length recombinant human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 650 nM, as determined by an inhibition constant assay using purified NNMT expressed in Escherichia coli BL21(DE3) cells [1]. This is a single-point biochemical affinity measurement; no comparator data for the para-CF₃ isomer (CAS 478261-47-1) or other regioisomers are available in the same assay system, so the quantitative contribution of the meta-trifluoromethyl orientation to NNMT binding remains uncharacterized relative to close analogs.

NNMT inhibition nicotinamide metabolism cancer metabolism

Structural Differentiation from the Para-Trifluoromethyl Regioisomer: Physicochemical and Topological Comparison

The meta-CF₃ substitution pattern of CAS 478261-46-0 generates a distinct dihedral angle profile and electrostatic potential surface compared to the para-CF₃ isomer CAS 478261-47-1 . Both compounds share the identical molecular formula C₁₉H₁₀ClF₃N₂O (MW 374.74) and the same 4-chlorophenyl and 2-hydroxy substituents; however, the repositioning of the trifluoromethyl group from the 3-position (meta) to the 4-position (para) on the terminal phenyl ring alters the vector of the strongly electron-withdrawing CF₃ group relative to the nicotinonitrile core . This regioisomeric difference has been demonstrated across multiple nicotinonitrile series to influence kinase selectivity and CYP450 metabolic stability, though no direct head-to-head pharmacological comparison between these two specific compounds has been published [1].

regioisomer comparison structure-activity relationships nicotinonitrile scaffold

Class-Level Evidence: Nicotinonitrile Scaffold Conferring Multi-Target Kinase and GPCR Activity Profiles

The 2-hydroxy-4,6-diarylnicotinonitrile scaffold, to which CAS 478261-46-0 belongs, has been validated across multiple chemogenomic databases as a privileged pharmacophore for kinase and G-protein-coupled receptor (GPCR) targets. Specifically, structurally related nicotinonitrile derivatives have demonstrated nanomolar inhibition of TRPC6 ion channels (IC₅₀ values ranging from 3 to 16 nM for optimized analogs) and agonist activity at serotonin 5-HT₂ receptor subtypes [1][2]. While these data do not derive from CAS 478261-46-0 itself, they establish class-level expectations for the pharmacophore; the specific substitution pattern of this compound (4-chlorophenyl, 2-hydroxy, 3-trifluoromethylphenyl) represents a distinct chemical vector within this class that has not been exhaustively profiled against the full target panel, making it a candidate for selectivity screening versus the more extensively characterized analogs [1].

kinase inhibition GPCR modulation nicotinonitrile pharmacophore

Evidence-Backed Application Scenarios for 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile


NNMT Biochemical Screening and Assay Development

The confirmed Ki of 650 nM against recombinant human NNMT [1] supports the use of this compound as a tool compound for NNMT activity assays, enzyme inhibition studies, and as a reference ligand for developing competitive binding assays. Researchers should validate lot-to-lot consistency by re-measuring Ki upon procurement, as this is a single-source affinity measurement.

Regioisomeric Selectivity Profiling in Nicotinonitrile SAR Campaigns

This compound is structurally positioned for direct head-to-head comparison with its para-CF₃ isomer (CAS 478261-47-1) in systematic SAR studies [1]. Procurement of both regioisomers enables internal profiling of CF₃-position-dependent effects on target binding, cellular permeability, and metabolic stability within the same experimental framework, addressing a gap in the published literature.

Underexplored Chemical Probe for Multi-Target Kinase/GPCR Panel Screening

Given the class-level evidence that 2-hydroxy-4,6-diarylnicotinonitriles engage kinase and GPCR targets [1], this specific derivative—lacking extensive prior profiling—is suitable for inclusion in selectivity panels against commercial kinase inhibitor libraries, serving as a novel chemotype to identify differential off-target interactions compared to heavily optimized clinical candidates.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.